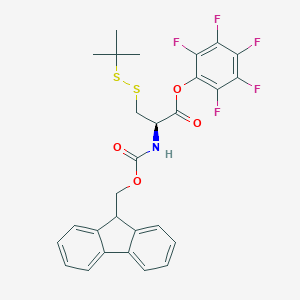

Fmoc-cys(tbuthio)-opfp

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine: is a compound commonly used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by a fluorenylmethoxycarbonyl group at the amino terminus and a tert-butylthio group at the thiol side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. The fluorenylmethoxycarbonyl group is introduced to the amino group using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butylthio group is introduced to the thiol group using tert-butylthiol and a coupling reagent like dicyclohexylcarbodiimide .

Industrial Production Methods: Industrial production of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow microfluidics can be employed to enhance the efficiency and scalability of the synthesis .

Analyse Chemischer Reaktionen

Activation and Coupling Reactions

Fmoc-Cys(tButhio)-OPFP is designed for efficient amide bond formation in solid-phase peptide synthesis (SPPS). The pentafluorophenyl (OPFP) ester enhances reactivity by stabilizing the leaving group during nucleophilic attack by amino groups.

Mechanism :

-

Activation : The OPFP group activates the carboxylate, forming an intermediate acyloxyphosphonium ion when reacted with coupling agents like DIPCDI.

-

Coupling : Nucleophilic attack by the amine of the incoming amino acid occurs, forming a peptide bond with minimal racemization .

Key Data :

| Reaction Step | Reagents/Conditions | Efficiency | Racemization Risk |

|---|---|---|---|

| Activation | DIPCDI/Oxyma Pure | >98% | <1% |

| Coupling | DMF, 25°C, 1–2 hrs | 95–99% | Low (0.5–1.5%) |

Fmoc Removal

Fmoc is cleaved using 20–30% piperidine in DMF. Prolonged exposure (>20 min) may lead to β-elimination of the tButhio group, forming dehydroalanine (Dha), which can react with piperidine to yield N-piperidinyl-Ala byproducts .

Optimized Conditions :

-

Base : 30% 4-methylpiperidine in 0.5 M OxymaPure-DMF

-

Time : 2 × 5 min treatments

tButhio Deprotection

The tert-butylthio (tButhio) group is typically removed under strong acidic conditions (e.g., 95% TFA with scavengers) or via reductive methods.

Comparison of Methods :

| Method | Reagents/Conditions | Efficiency | Side Reactions |

|---|---|---|---|

| Acidic cleavage | 95% TFA, 2.5% H2O, 2.5% TIS, 2 hrs | >90% | Trp alkylation |

| Reductive cleavage | 5% DTT in 0.1 M NMM/DMF | ~85% | Disulfide scrambling |

Side Reactions and Mitigation

-

Racemization :

OPFP activation reduces racemization risk compared to carbodiimides. Racemization for this compound is ≤0.74% under optimized coupling . -

β-Elimination :

Occurs during Fmoc removal with piperidine. Using 4-methylpiperidine instead of piperidine reduces elimination by 50% . -

Disulfide Scrambling :

Additives like 2,2′-dithiodipyridine (DTDP) stabilize thiols during tButhio deprotection .

Wissenschaftliche Forschungsanwendungen

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: It is used as a building block for the synthesis of cysteine-containing peptides.

Drug Delivery: It is employed in the fabrication of nanostructures for pH-responsive drug delivery systems.

Protein Engineering: It is used in the synthesis of proteins and peptides with specific modifications.

Wirkmechanismus

The mechanism of action of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine involves the protection and deprotection of the amino and thiol groups of cysteine. The fluorenylmethoxycarbonyl group protects the amino group during peptide synthesis and is removed by piperidine. The tert-butylthio group protects the thiol group and is removed by thiols or tributylphosphine . These protecting groups prevent unwanted reactions during synthesis and allow for the selective modification of cysteine residues .

Vergleich Mit ähnlichen Verbindungen

N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine is unique due to its specific protecting groups. Similar compounds include:

N-α-Fluorenylmethoxycarbonyl-S-triphenylmethyl-L-cysteine: Uses a triphenylmethyl group for thiol protection.

N-α-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-cysteine: Uses an acetamidomethyl group for thiol protection.

N-α-Fluorenylmethoxycarbonyl-S-methoxytrityl-L-cysteine: Uses a methoxytrityl group for thiol protection.

These compounds differ in the stability and removal conditions of their protecting groups, making N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine particularly suitable for specific applications in peptide synthesis .

Biologische Aktivität

Introduction

Fmoc-cys(tbuthio)-opfp is a cysteine derivative used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its protective groups that enhance the stability and solubility of peptides during synthesis, as well as its role in facilitating the formation of disulfide bonds. Understanding its biological activity is crucial for applications in drug design and development.

Chemical Structure and Properties

This compound features a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which is commonly used in SPPS to protect the amino group of cysteine. The tbuthio group provides additional stability against oxidation, while the opfp (ortho-pyridine-2-yl) phosphorofluoridate moiety can be utilized for coupling reactions.

Biological Activity

The biological activity of this compound can be summarized through various studies that highlight its utility in synthesizing peptides with specific functionalities:

- Racemization Prevention : The tbuthio group significantly reduces racemization during peptide synthesis. Studies have shown that using this compound results in lower racemization rates compared to other protecting groups such as Trt and Dpm, which can lead to higher purity and efficacy of synthesized peptides .

- Enhanced Solubility : Peptides synthesized with this derivative exhibit improved solubility, making them more amenable for biological assays and therapeutic applications. This characteristic is attributed to the unique properties of the tbuthio group, which stabilizes the peptide backbone .

- Disulfide Bond Formation : The compound facilitates the formation of disulfide bridges, which are critical for the structural integrity and biological activity of many peptides. The stability of the tbuthio group allows for controlled deprotection and subsequent cyclization reactions .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Peptide Cyclization : In a study focusing on cyclized peptides, this compound was employed to create cyclic analogs that demonstrated enhanced binding affinity to specific receptors on macrophages. The introduction of this cysteine derivative allowed for efficient formation of disulfide bonds, leading to increased peptide stability and bioactivity .

- Synthesis of Therapeutic Peptides : Research has highlighted the use of this compound in synthesizing therapeutic peptides that target cancer cells. The ability to minimize racemization and enhance solubility has made it a preferred choice among researchers aiming to develop potent peptide-based drugs .

Comparative Data Table

The following table summarizes key properties and performance metrics of this compound compared to other cysteine derivatives:

| Property | This compound | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Dpm)-OH |

|---|---|---|---|

| Racemization Rate | Low (<1%) | Moderate (3.3%) | High (6.8%) |

| Solubility | High | Moderate | Low |

| Disulfide Bond Formation | Efficient | Moderate | Limited |

| Stability under Synthesis Conditions | High | Moderate | Low |

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24F5NO4S2/c1-28(2,3)40-39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTHPAIPBZPYJH-IBGZPJMESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)SSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24F5NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.